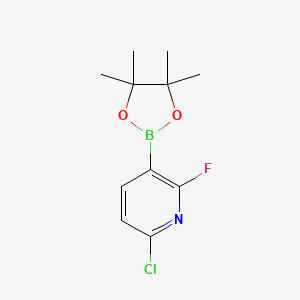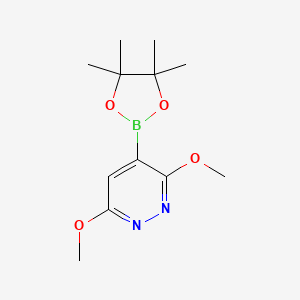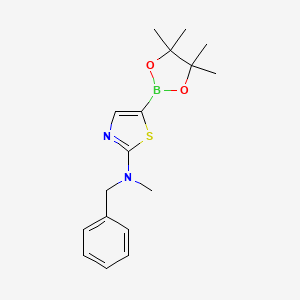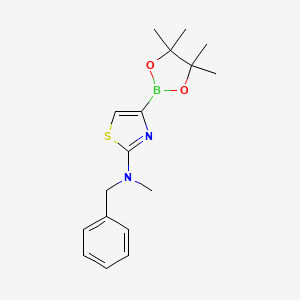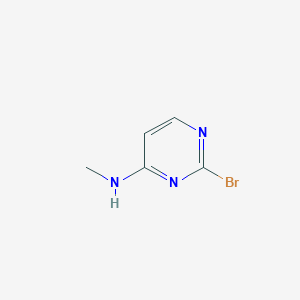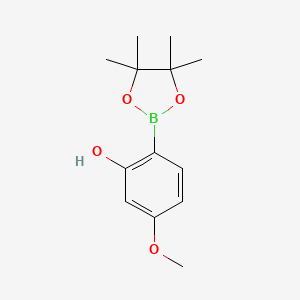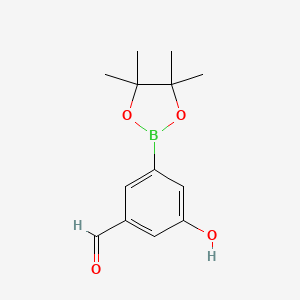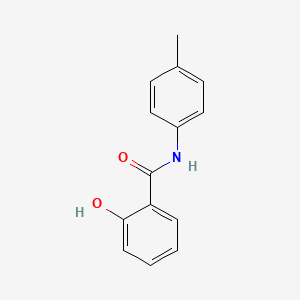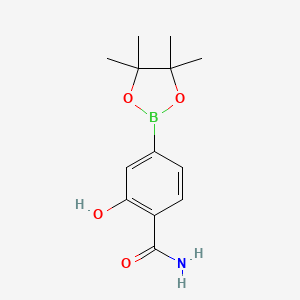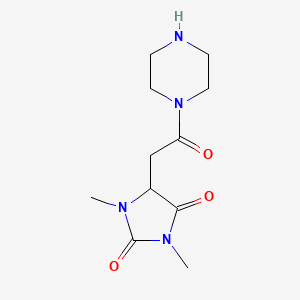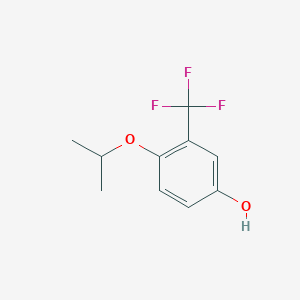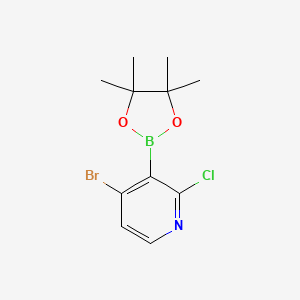
4-Bromo-2-chloropyridine-3-boronic acid pinacol ester
Vue d'ensemble
Description
4-Bromo-2-chloropyridine-3-boronic acid pinacol ester: is a chemical compound with the molecular formula C11H14BBrClNO2 and a molecular weight of 318.41 g/mol . It is a boronic ester derivative of pyridine, characterized by the presence of bromine and chlorine substituents on the pyridine ring, and a pinacol ester group attached to the boronic acid moiety. This compound is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Mécanisme D'action
Target of Action
Boronic esters, including pinacol esters, are generally used as reagents in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound interacts with its targets through a process known as protodeboronation . This is a radical approach that involves the removal of a boron group from the boronic ester . The protodeboronation of pinacol boronic esters, including 4-Bromo-2-chloropyridine-3-boronic acid pinacol ester, is a key step in various chemical transformations .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves two key steps: oxidative addition and transmetalation . The boronic ester is involved in the transmetalation step, where it transfers an organic group to a metal catalyst .
Pharmacokinetics
It’s important to note that boronic pinacol esters, in general, must be handled with care when considering them for pharmacological purposes due to their susceptibility to hydrolysis, especially at physiological ph .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This reaction is used to create a wide range of organic compounds, including pharmaceuticals and polymers .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound is typically stored at temperatures between 2-8°C to maintain its stability . Additionally, the reaction conditions, such as the pH and temperature, can significantly impact the compound’s reactivity and the overall yield of the reaction .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloropyridine-3-boronic acid pinacol ester typically involves the borylation of 4-Bromo-2-chloropyridine. One common method is the palladium-catalyzed cross-coupling reaction of 4-Bromo-2-chloropyridine with bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-chloropyridine-3-boronic acid pinacol ester primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with various aryl or vinyl halides to form carbon-carbon bonds . This reaction is facilitated by palladium catalysts and bases such as potassium carbonate or cesium carbonate.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts like Pd(PPh3)4 or Pd(dppf)Cl2.
Bases: Potassium carbonate, cesium carbonate, or sodium hydroxide.
Solvents: Tetrahydrofuran (THF), toluene, or dimethylformamide (DMF).
Temperature: Typically conducted at 80-100°C.
Major Products: The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Applications De Recherche Scientifique
Chemistry: In chemistry, 4-Bromo-2-chloropyridine-3-boronic acid pinacol ester is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions. It serves as a building block for the construction of biaryl structures, which are prevalent in many natural products and synthetic compounds .
Biology and Medicine: In biological and medicinal research, this compound is utilized in the development of new drugs and therapeutic agents. Its ability to form stable carbon-carbon bonds makes it a valuable tool in the synthesis of bioactive molecules .
Industry: Industrially, this compound is employed in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of functionalized aromatic compounds is crucial for the development of new materials with specific properties .
Comparaison Avec Des Composés Similaires
- 2-Bromo-3-chloropyridine-4-boronic acid pinacol ester
- 3-Pyridineboronic acid pinacol ester
- Pyridine-4-boronic acid pinacol ester
Uniqueness: 4-Bromo-2-chloropyridine-3-boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in cross-coupling reactions. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)8-7(13)5-6-15-9(8)14/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYSFVYIXRFONW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401143837 | |
| Record name | Pyridine, 4-bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121514-27-8 | |
| Record name | Pyridine, 4-bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-27-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 4-bromo-2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401143837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


